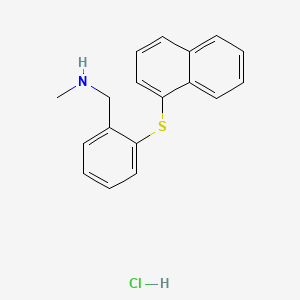
IFN alpha-IFNAR-IN-1 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IFN-α-IFNAR-IN-1 (clorhidrato) es un inhibidor no peptídico de bajo peso molecular que se dirige a la interacción entre el interferón alfa (IFN-α) y su receptor, el receptor de interferón alfa/beta (IFNAR). Este compuesto se utiliza principalmente en la investigación científica para estudiar la modulación de las respuestas inmunitarias, en particular las inducidas por infecciones virales .
Mecanismo De Acción
IFN-α-IFNAR-IN-1 (clorhidrato) ejerce sus efectos al inhibir la interacción entre el interferón alfa (IFN-α) y su receptor, el receptor de interferón alfa/beta (IFNAR). Esta inhibición evita la activación de las vías de señalización aguas abajo, incluida la vía de la quinasa de Janus-transductor de señal y activador de la transcripción (JAK-STAT). Al bloquear esta interacción, el compuesto modula las respuestas inmunitarias y reduce la producción de proteínas inducidas por interferón .
Análisis Bioquímico
Biochemical Properties
IFN alpha-IFNAR-IN-1 Hydrochloride plays a significant role in biochemical reactions. It interacts with the IFN-α and its receptor IFNAR, inhibiting their interaction . This interaction is crucial in the regulation of various biochemical processes, including immune responses and cellular signaling.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the interaction between IFN-α and IFNAR . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with IFN-α and IFNAR . By inhibiting this interaction, it can cause changes in gene expression and potentially influence enzyme activation or inhibition.
Metabolic Pathways
This compound is involved in various metabolic pathways through its interaction with IFN-α and IFNAR . This can potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with IFN-α and IFNAR . This can affect its localization or accumulation within cells.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de IFN-α-IFNAR-IN-1 (clorhidrato) implica varios pasos, incluida la formación de la estructura central y modificaciones posteriores para introducir el grupo clorhidrato. Las rutas sintéticas específicas y las condiciones de reacción son propiedad y se detallan en la literatura científica .
Métodos de producción industrial
La producción industrial de IFN-α-IFNAR-IN-1 (clorhidrato) generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se purifica y cristaliza luego para obtener la forma de sal de clorhidrato, lo que mejora su solubilidad y estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
IFN-α-IFNAR-IN-1 (clorhidrato) principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran IFN-α-IFNAR-IN-1 (clorhidrato) incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar la especificidad y el rendimiento .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar lugar a varios análogos sustituidos .
Aplicaciones Científicas De Investigación
IFN-α-IFNAR-IN-1 (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza para estudiar las interacciones químicas y la estabilidad de los inhibidores de moléculas pequeñas.
Biología: Se emplea en la investigación sobre la modulación de la respuesta inmunitaria, particularmente en el contexto de infecciones virales.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades que involucran una señalización aberrante del interferón.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a las vías del interferón
Comparación Con Compuestos Similares
Compuestos similares
- Tilorona diclorhidrato
- Cridanimod
- Delmitide acetato
- Dazukibart
- Peginterferón lambda-1a
Singularidad
IFN-α-IFNAR-IN-1 (clorhidrato) es único debido a su estructura no peptídica de bajo peso molecular, que permite una inhibición específica de la interacción IFN-α e IFNAR. Esta especificidad lo convierte en una herramienta valiosa en la investigación centrada en la modulación inmunitaria y las vías de señalización del interferón .
Propiedades
IUPAC Name |
N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NS.ClH/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18;/h2-12,19H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTESJCPDPNGOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

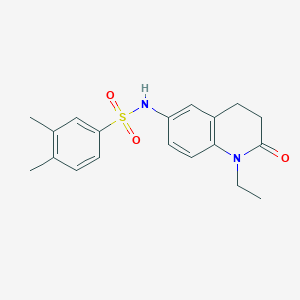
![4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2679752.png)
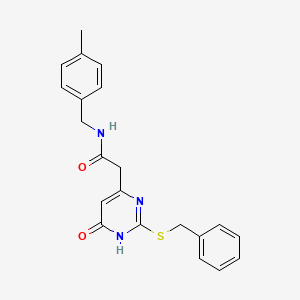
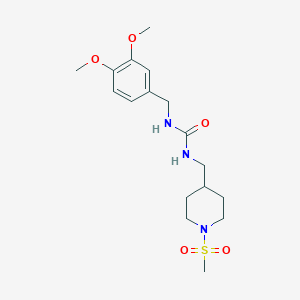
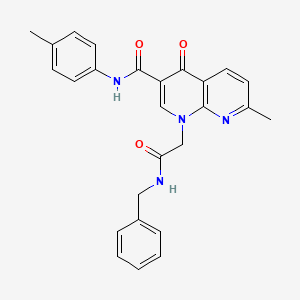

![2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2679762.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2679763.png)
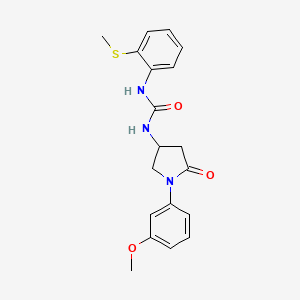
![N-(4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2679765.png)
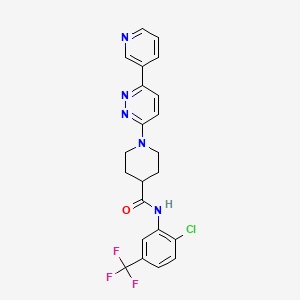
![3-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2679770.png)
![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride](/img/structure/B2679772.png)
